molecular formula C15H11NO3 B5623984 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one

7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one

Cat. No.: B5623984
M. Wt: 253.25 g/mol
InChI Key: IRNJRGBZBUHTKW-UHFFFAOYSA-N
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Description

7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction. In this reaction, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, leading to the formation of the desired chromenone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone to its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the chromenone scaffold.

Scientific Research Applications

7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-phenyl-4H-chromen-4-one: Similar in structure but with a phenyl group instead of a pyridinyl group.

    7-methoxy-3-(4-methylpyridin-2-yl)-4H-chromen-4-one: Similar but with a methyl-substituted pyridinyl group.

Uniqueness

7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one stands out due to its unique combination of a methoxy group and a pyridinyl group on the chromenone scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-methoxy-3-pyridin-2-ylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-10-5-6-11-14(8-10)19-9-12(15(11)17)13-4-2-3-7-16-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJRGBZBUHTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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